molecular formula C19H16Cl2N4O4 B603939 N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120288-67-6

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Katalognummer: B603939
CAS-Nummer: 1120288-67-6
Molekulargewicht: 435.3g/mol
InChI-Schlüssel: KWTZKAGOLZOAMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a hydroxy group, and a dichlorophenoxyacetyl moiety.

Eigenschaften

CAS-Nummer

1120288-67-6

Molekularformel

C19H16Cl2N4O4

Molekulargewicht

435.3g/mol

IUPAC-Name

N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H16Cl2N4O4/c20-11-5-6-15(13(21)9-11)29-10-16(26)22-7-8-23-19(28)17-24-14-4-2-1-3-12(14)18(27)25-17/h1-6,9H,7-8,10H2,(H,22,26)(H,23,28)(H,24,25,27)

InChI-Schlüssel

KWTZKAGOLZOAMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents such as phosphorus pentachloride. This acyl chloride is then reacted with an amine to form the amide linkage. The quinazoline core is introduced through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways, resulting in anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide stands out due to its unique combination of a quinazoline core and a dichlorophenoxyacetyl moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and modulate signaling pathways makes it a valuable compound for further research and development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.